1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 5-methyl-1,3-thiazole with cycloheptanone, followed by amination and subsequent hydrochloride salt formation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is unique due to its specific structure, which combines a thiazole ring with a cycloheptane moiety. Similar compounds include:
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride: This compound has a similar structure but with a methyl group at the 4-position of the thiazole ring.
1-(5-Methyl-1,3-thiazol-2-yl)cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cycloheptane ring.
These similar compounds may have different chemical and biological properties due to the variations in their structures .
Properties
Molecular Formula |
C11H19ClN2S |
---|---|
Molecular Weight |
246.80 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N2S.ClH/c1-9-8-13-10(14-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H |
InChI Key |
MLBMZGHSVOPUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2(CCCCCC2)N.Cl |
Origin of Product |
United States |
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